METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Description
Properties
IUPAC Name |
methyl 5-(diethylcarbamoyl)-4-methyl-2-[(2-phenyl-2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S2/c1-5-28(6-2)25(30)21-17(3)20(26(31)32-4)24(34-21)27-23(29)22(18-13-9-7-10-14-18)33-19-15-11-8-12-16-19/h7-16,22H,5-6H2,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAXUGOBBJTXTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387331 | |
| Record name | SMR000194246 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6125-76-4 | |
| Record name | SMR000194246 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfur, α-methylene carbonyl compounds, and α-cyano esters . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.
Scientific Research Applications
Medicinal Applications
Thiophene derivatives, including methyl 5-(diethylcarbamoyl)-4-methyl-2-[2-phenyl-2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate, exhibit a broad spectrum of biological activities:
1.1 Antimicrobial Activity
Research has shown that thiophene derivatives possess significant antibacterial and antifungal properties. A study synthesized various thiophene analogues and evaluated their antimicrobial activity against several pathogens. Compounds similar to this compound demonstrated promising results, particularly against Escherichia coli and Staphylococcus aureus .
1.2 Anticancer Properties
this compound has been investigated for its potential as an anticancer agent. In vitro studies indicated that related thiophene compounds exhibited cytotoxic effects on various cancer cell lines, including lung cancer (A-549) and breast cancer cells. The presence of electron-withdrawing groups in the structure was found to enhance anticancer activity .
1.3 Anti-inflammatory Effects
Thiophene derivatives have also been reported to possess anti-inflammatory properties. They inhibit pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .
Material Science Applications
The unique electronic properties of thiophenes make them suitable for various applications in material science:
2.1 Organic Electronics
Thiophene derivatives are utilized in the fabrication of organic semiconductors and light-emitting diodes (LEDs). Their ability to conduct electricity and form stable films is advantageous in developing flexible electronic devices .
2.2 Photovoltaic Cells
Research indicates that thiophene-based materials can enhance the efficiency of organic photovoltaic cells due to their favorable charge transport characteristics . this compound may serve as a building block for more efficient solar cell materials.
Agricultural Chemistry Applications
Thiophene derivatives have been explored for their potential use in agricultural chemistry:
3.1 Pesticidal Activity
Certain thiophene compounds exhibit insecticidal and fungicidal properties, making them candidates for developing new agrochemicals. Studies have shown that these derivatives can effectively control pests while being less toxic to non-target organisms .
Case Studies
Mechanism of Action
The mechanism of action of METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Thiophene and Thiazole Families
The evidence highlights several compounds with structural similarities:
Key Observations:
Functional Group Diversity : The target compound’s diethylcarbamoyl and phenylsulfanyl groups distinguish it from analogues like ETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-1,3-THIAZOLE-5-CARBOXYLATE , which prioritize polar substituents . These groups may enhance lipophilicity, impacting membrane permeability in drug design.
Sulfur Content : Both the target compound and ETHYL 2-(2-(3-(METHYLTHIO)-1,2,4-THIADIAZOL-5-YLTHIO)ACETAMIDO)-4-PHENYLTHIAZOLE-5-CARBOXYLATE incorporate multiple sulfur atoms, which can influence redox activity or metal-binding properties .
Synthetic Flexibility: Simpler derivatives like 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate serve as precursors for more complex molecules, suggesting the target compound could be synthesized via similar pathways with additional coupling steps .
Biological Activity
Methyl 5-(diethylcarbamoyl)-4-methyl-2-[2-phenyl-2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate is a complex organic compound with potential biological activities that have garnered attention in medicinal chemistry. This article delves into its synthesis, biological activities, mechanisms of action, and relevant case studies.
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of 508.65 g/mol.
Synthesis
The synthesis typically involves multi-step organic reactions, utilizing reagents like sulfur, α-methylene carbonyl compounds, and α-cyano esters. Optimized industrial methods may include continuous flow reactors to enhance yield and purity .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, related compounds have shown potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3f | E. coli | 0.25 |
| 3a | Micrococcus luteus | 0.15 |
Anticancer Activity
In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma). The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death .
Table 2: Anticancer Activity Evaluation
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6f | A549 | 15 | Caspase activation |
| 6g | C6 | 12 | DNA synthesis inhibition |
The biological effects of this compound are attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, influencing various cellular pathways. Molecular docking studies suggest strong binding affinities to targets like DNA gyrase, which is essential for bacterial DNA replication .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a derivative of the compound exhibited a significant zone of inhibition against clinical strains of Citrobacter freundii and Achromobacter xylosoxidans, highlighting its potential as a therapeutic agent against resistant bacterial strains .
- Cancer Research : Another investigation focused on the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways, suggesting its use as a lead compound for developing anticancer drugs .
Q & A
Q. What are the common synthetic pathways for synthesizing this thiophene derivative, and what key intermediates are involved?
The compound is typically synthesized via multi-step reactions, including:
- Gewald reaction : A cyclocondensation of ethyl cyanoacetate, acetoacetanilide, and sulfur to form the thiophene core .
- Functionalization steps : Sequential amidation and carbamoylation reactions to introduce the diethylcarbamoyl and phenylsulfanylacetamido groups . Key intermediates include ethyl 5-amino-4-methylthiophene-3-carboxylate derivatives, which are further modified using acyl chlorides or isocyanates .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Essential techniques include:
- NMR spectroscopy : To verify substituent positions (e.g., NMR for methyl groups at δ 2.3–2.5 ppm and aromatic protons at δ 7.2–7.8 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., m/z ~500–550 for the parent ion) .
- Infrared (IR) spectroscopy : Peaks at ~1700 cm (ester C=O) and ~1650 cm (amide C=O) .
Q. What functional groups dominate the reactivity of this compound?
The compound’s reactivity is driven by:
- Methyl ester group : Susceptible to hydrolysis under basic conditions.
- Diethylcarbamoyl group : Participates in hydrogen bonding and potential enzyme interactions.
- Phenylsulfanylacetamido moiety : Oxidizable to sulfoxide/sulfone derivatives, altering biological activity .
Advanced Research Questions
Q. How can reaction yields be optimized during the introduction of the phenylsulfanylacetamido group?
Optimization strategies include:
Q. How should researchers resolve contradictions between experimental spectral data and computational predictions (e.g., NMR chemical shifts)?
Contradictions may arise from:
- Conformational flexibility : Use variable-temperature NMR to assess dynamic effects .
- Impurity interference : Re-crystallize the compound and repeat spectroscopy with deuterated solvents.
- Computational calibration : Compare density functional theory (DFT)-calculated shifts with experimental data .
Q. What methodologies are recommended for evaluating the compound’s biological activity in vitro?
Standard assays include:
Q. What are the stability considerations for long-term storage of this compound?
Stability is influenced by:
- Moisture sensitivity : Store in desiccators with silica gel to prevent ester hydrolysis .
- Light sensitivity : Amber vials mitigate degradation of the phenylsulfanyl group.
- Temperature : –20°C for long-term storage; avoid freeze-thaw cycles .
Q. How does structural modification of the carbamoyl group impact biological activity?
Structure-activity relationship (SAR) studies reveal:
- Diethylcarbamoyl vs. phenylcarbamoyl : Diethyl groups enhance lipophilicity, improving membrane permeability .
- Trifluoromethyl substitution : Increases metabolic stability but may reduce solubility .
- Thiophene ring methylation : 4-Methyl substitution optimizes steric interactions with target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
